ethyl 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetate
Description
Properties
IUPAC Name |
ethyl 2-(1,4-dioxaspiro[4.5]decan-6-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-2-14-11(13)9-10-5-3-4-6-12(10)15-7-8-16-12/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCRKRWTYLZRSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCCC12OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340797 | |
| Record name | 1,4-Dioxaspiro[4.5]decane-6-acetic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57133-55-8 | |
| Record name | 1,4-Dioxaspiro[4.5]decane-6-acetic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetate typically involves the reaction of 2-acetylcyclohexanone with ethylene glycol to form the corresponding ethylene ketal . This intermediate is then subjected to further reactions, such as hydrazone formation and iodination, to yield the desired spiro compound . The reaction conditions often include the use of palladium-catalyzed aminocarbonylation, which allows for the efficient formation of the spiro structure .
Industrial Production Methods
Industrial production methods for ethyl 2-{1,4-dioxaspiro[4 the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The spiro structure allows for various substitution reactions, particularly at the spiro carbon atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, ethylene glycol, hydrazine, and iodine . Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized spiro derivatives, while substitution reactions can produce various substituted spiro compounds .
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
Ethyl 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetate is utilized in the synthesis of complex organic molecules. Its unique structure allows for stereoselective reactions, making it valuable in the development of new compounds. For instance, it has been employed in the synthesis of 1,6,9-tri-oxaspiro[4.5]decanes from D-glucose, showcasing its utility in carbohydrate chemistry and synthetic organic chemistry.
2. Pharmaceutical Development
The compound's spirocyclic structure is of interest in drug design due to its potential biological activity. Research indicates that derivatives of this compound may exhibit significant pharmacological properties, including antimicrobial and anticancer activities. Interaction studies are essential for understanding how this compound interacts with biological systems, paving the way for novel therapeutic agents .
3. Material Science
This compound can be explored for applications in material science due to its unique structural properties. Its ability to form polymers or composites can lead to the development of new materials with desirable mechanical and chemical properties.
Case Studies
Case Study 1: Synthesis of Spirocyclic Compounds
A study demonstrated the synthesis of this compound through a multi-step reaction involving D-glucose as a starting material. The process involved various reagents and conditions that optimized yield and purity. The final product exhibited a yield of approximately 87% under controlled conditions using toluene as a solvent and p-toluenesulfonic acid as a catalyst .
Case Study 2: Biological Activity Assessment
Research involving this compound focused on its interactions with specific biological targets. In vitro studies revealed promising results regarding its antimicrobial properties against various bacterial strains, indicating potential applications in developing new antibiotics or antimicrobial agents .
Mechanism of Action
The mechanism of action of ethyl 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitriles, diketones) increase rigidity and intermolecular interactions, as seen in diazaspiro derivatives .
- Sulfur substitution (e.g., 1,4-dithiaspiro) reduces thermal stability compared to oxygen analogs due to weaker C–S bonds .
- Hydroxyl groups (e.g., 8-hydroxy derivative) enhance polarity and hydrogen-bonding capacity, altering solubility and crystallization behavior .
Comparative Syntheses
- Methyl 1,4-dioxaspiro[4.5]dec-8-ene-6-acetate : Prepared via Pd-catalyzed coupling of allyl groups to the spiro core, requiring anhydrous conditions .
- Diazaspiro Derivatives : Synthesized using trifluoroacetic anhydride-mediated cyclization, with yields >95% .
- 1,4-Dithiaspiro Analogs : Generated via photochemical thiol-ene reactions, necessitating UV irradiation and strict temperature control .
Reactivity Trends :
- Oxygen-based spiro systems (e.g., dioxolanes) exhibit higher hydrolytic stability than dithia analogs under acidic conditions .
- Hydroxyl-substituted derivatives require protective group strategies (e.g., silylation) to prevent side reactions during functionalization .
Physical and Spectroscopic Properties
Boiling Points and Solubility
Spectroscopic Signatures
Biological Activity
Ethyl 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetate (CAS No. 57133-55-8) is a synthetic compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the dioxaspiro structure may enhance its binding affinity and specificity.
Antitumor Activity
Recent studies have indicated that compounds with similar spirocyclic structures exhibit notable antitumor properties. For instance, derivatives of dioxaspiro compounds have shown cytotoxic effects against various cancer cell lines, including breast cancer (BCAP-37) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Table 1: Antitumor Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | BCAP-37 | Not yet determined | Apoptosis induction |
| Kazinol A | T24 | 20 | G0/G1 arrest |
| Broussochalcone A | HepG2 | 20 | Cell cycle arrest |
Antioxidant Activity
This compound has been evaluated for its antioxidant potential. Compounds with similar structures have shown significant radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity Comparison
| Compound | Assay Type | IC50 (µM) |
|---|---|---|
| This compound | DPPH Scavenging | Not yet determined |
| Curculigoside C | DPPH Scavenging | 39.5 |
| Broussoflavonol K | ABTS Assay | 21.8 |
Case Studies
- Cytotoxicity in Cancer Cells : A study conducted on ethyl derivatives demonstrated that certain modifications in the dioxaspiro structure resulted in enhanced cytotoxicity against cancer cell lines due to improved cellular uptake and interaction with DNA .
- In Vivo Studies : Animal models have been employed to assess the efficacy of this compound in tumor growth inhibition. Results indicated a significant reduction in tumor size compared to control groups .
- Synergistic Effects : Research has also explored the combination of this compound with other chemotherapeutic agents, revealing potential synergistic effects that enhance overall therapeutic efficacy .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
